

Determining the Isotopic Purity of Benzyl Benzoate-d5: A Technical Guide

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Compound of Interest

Compound Name: Benzyl benzoate-d5

Cat. No.: B15572032

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies used to determine the isotopic purity of **Benzyl Benzoate-d5**. This deuterated analog of benzyl benzoate is a critical tool in drug development and research, primarily utilized as an internal standard for quantitative bioanalysis and in studies of metabolic pathways. Ensuring its isotopic purity is paramount for the accuracy and reliability of experimental results.

Quantitative Data Summary

The isotopic purity of a deuterated compound is a key determinant of its quality. The following tables summarize the typical specifications for **Benzyl Benzoate-d5**, based on common analytical techniques.

Table 1: Product Specifications for **Benzyl Benzoate-d5**

Parameter	Specification	Source
Chemical Name	Benzyl (phenyl-d5) benzoate	[N/A]
CAS Number	347840-01-1	[1]
Molecular Formula	C ₁₄ H ₇ D ₅ O ₂	[2]
Molecular Weight	~217.27 g/mol	[2]
Appearance	Colorless to light yellow liquid	[3]

Table 2: Purity and Isotopic Enrichment Data for Deuterated Benzyl Benzoate

Analysis	Method	Result	Source
Chemical Purity	LC-MS	≥ 99.5%	[3]
Isotopic Purity (d5)	Mass Spectrometry	≥ 98 atom % D	
Isotopic Enrichment (d0-d4)	Mass Spectrometry	Reported as a distribution	

Experimental Protocols

Accurate determination of isotopic purity relies on robust and well-defined analytical methods. The following sections detail the experimental protocols for the most commonly employed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating volatile compounds and analyzing their mass-to-charge ratio, making it ideal for assessing the isotopic distribution of deuterated compounds.

Protocol:

- Sample Preparation:
 - Prepare a stock solution of **Benzyl Benzoate-d5** in a suitable volatile solvent (e.g., Methanol, Acetonitrile) at a concentration of 1 mg/mL.

- Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
- Instrumentation:
 - Gas Chromatograph: Agilent 7890B or equivalent.
 - Mass Spectrometer: Agilent 5977A MSD or equivalent.
 - Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
- GC-MS Conditions:
 - Inlet Temperature: 280 °C
 - Injection Volume: 1 µL (Splitless mode)
 - Oven Program: Start at 150 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
 - Carrier Gas: Helium at a constant flow of 1.2 mL/min.
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Scan Range: m/z 50-300.
- Data Analysis:
 - The mass spectrum of Benzyl Benzoate will show a molecular ion peak at m/z 212.
 - For **Benzyl Benzoate-d5**, the molecular ion peak is expected at m/z 217.
 - The isotopic purity is determined by calculating the relative abundance of the ion at m/z 217 compared to the ions corresponding to lower deuteration levels (d0-d4) at m/z 212-216.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is particularly useful for less volatile compounds and can provide high-resolution mass data.

Protocol:

- Sample Preparation:
 - Prepare a stock solution of **Benzyl Benzoate-d5** in Acetonitrile at a concentration of 1 mg/mL.
 - Prepare a working solution of 1 µg/mL in a 50:50 mixture of Acetonitrile and water with 0.1% formic acid.
- Instrumentation:
 - HPLC System: Agilent 1260 Infinity II or equivalent.
 - Mass Spectrometer: Agilent 6120 Quadrupole LC/MS or a high-resolution mass spectrometer (Q-TOF or Orbitrap).
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.0 µm particle size).
- LC-MS Conditions:
 - Mobile Phase A: 0.1% Formic acid in Water.
 - Mobile Phase B: 0.1% Formic acid in Acetonitrile.
 - Gradient Program: A linear gradient from 60% A to 100% B over 10 minutes.
 - Flow Rate: 0.5 mL/minute.
 - Injection Volume: 5 µL.
 - Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
 - Detection: Full scan mass spectrum acquired in the region of the molecular ion.

- Data Analysis:
 - The protonated molecular ion $[M+H]^+$ for **Benzyl Benzoate-d5** is expected at m/z 218.
 - The isotopic distribution is analyzed by measuring the relative intensities of the isotopic peaks corresponding to d0 to d5.
 - High-resolution mass spectrometry can be used to confirm the elemental composition and further resolve isotopic peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed information about the chemical structure and the position of isotopes within a molecule.

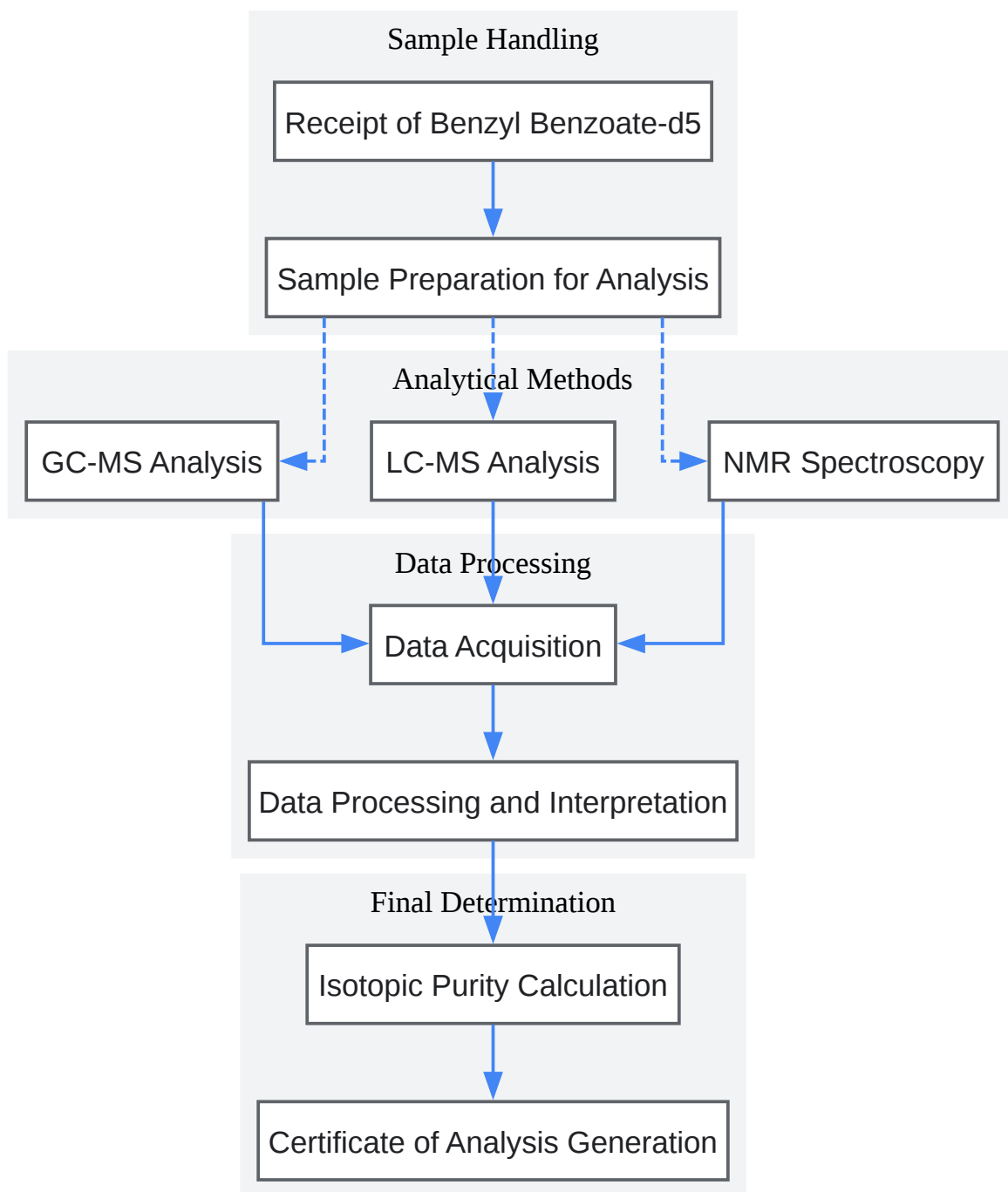
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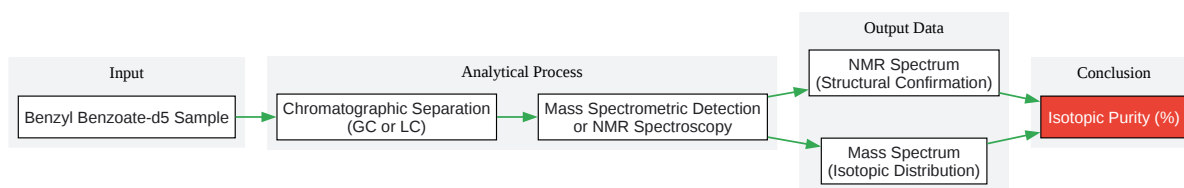
- Sample Preparation:
 - Dissolve approximately 5-10 mg of **Benzyl Benzoate-d5** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, $CDCl_3$) in an NMR tube.
- Instrumentation:
 - NMR Spectrometer: Bruker Avance III HD 600 MHz or equivalent.
- NMR Acquisition:
 - 1H NMR (Proton NMR): The absence of signals in the aromatic region (δ 7.3-8.1 ppm) and the benzylic methylene region (δ ~5.3 ppm) confirms a high level of deuteration. Any residual proton signals can be integrated to quantify the amount of non-deuterated impurity.
 - ^{13}C NMR (Carbon-13 NMR): The spectrum will show signals for the carbon skeleton. Carbons attached to deuterium will appear as multiplets with lower intensity due to C-D coupling, confirming the positions of the deuterium labels.

- ^2H NMR (Deuterium NMR): A deuterium NMR spectrum will directly show signals corresponding to the positions of the deuterium atoms.
- Data Analysis:
 - The isotopic purity is determined by the absence or minimal presence of proton signals at the deuterated positions in the ^1H NMR spectrum.
 - The ^{13}C and ^2H NMR spectra confirm the specific locations of deuteration.

Workflow and Pathway Diagrams

Visualizing the experimental and logical workflows is crucial for understanding the process of isotopic purity determination.





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